molecular formula C19H21NO2 B4180263 N-[1-(tetrahydro-2-furanyl)ethyl]-4-biphenylcarboxamide

N-[1-(tetrahydro-2-furanyl)ethyl]-4-biphenylcarboxamide

Cat. No. B4180263
M. Wt: 295.4 g/mol
InChI Key: YJQXSLSSZAMSGU-UHFFFAOYSA-N
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Description

N-[1-(tetrahydro-2-furanyl)ethyl]-4-biphenylcarboxamide, also known as THF-biphenylcarboxamide, is a chemical compound that has gained significant interest in scientific research due to its potential pharmacological properties. In

Mechanism of Action

The mechanism of action of N-[1-(tetrahydro-2-furanyl)ethyl]-4-biphenylcarboxamidecarboxamide is not fully understood, but it is believed to interact with various molecular targets in cells. N-[1-(tetrahydro-2-furanyl)ethyl]-4-biphenylcarboxamidecarboxamide has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4), which are involved in inflammation and cancer cell growth.
Biochemical and Physiological Effects:
N-[1-(tetrahydro-2-furanyl)ethyl]-4-biphenylcarboxamidecarboxamide has been found to have various biochemical and physiological effects. Studies have shown that N-[1-(tetrahydro-2-furanyl)ethyl]-4-biphenylcarboxamidecarboxamide can reduce the production of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor alpha (TNF-α). Additionally, N-[1-(tetrahydro-2-furanyl)ethyl]-4-biphenylcarboxamidecarboxamide has been shown to inhibit the proliferation of cancer cells and induce apoptosis. N-[1-(tetrahydro-2-furanyl)ethyl]-4-biphenylcarboxamidecarboxamide has also been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

N-[1-(tetrahydro-2-furanyl)ethyl]-4-biphenylcarboxamidecarboxamide has several advantages for lab experiments. It has a relatively simple synthesis method and can be easily purified through column chromatography. Additionally, N-[1-(tetrahydro-2-furanyl)ethyl]-4-biphenylcarboxamidecarboxamide has been found to have low toxicity in animal studies. However, N-[1-(tetrahydro-2-furanyl)ethyl]-4-biphenylcarboxamidecarboxamide has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. Additionally, N-[1-(tetrahydro-2-furanyl)ethyl]-4-biphenylcarboxamidecarboxamide has a short half-life in the body, which can limit its effectiveness in treating certain diseases.

Future Directions

There are several future directions for research on N-[1-(tetrahydro-2-furanyl)ethyl]-4-biphenylcarboxamidecarboxamide. One area of interest is exploring the potential of N-[1-(tetrahydro-2-furanyl)ethyl]-4-biphenylcarboxamidecarboxamide in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is investigating the potential of N-[1-(tetrahydro-2-furanyl)ethyl]-4-biphenylcarboxamidecarboxamide in combination with other drugs for treating cancer and inflammation. Additionally, further research is needed to fully understand the mechanism of action of N-[1-(tetrahydro-2-furanyl)ethyl]-4-biphenylcarboxamidecarboxamide and identify its molecular targets.
In conclusion, N-[1-(tetrahydro-2-furanyl)ethyl]-4-biphenylcarboxamidecarboxamide is a chemical compound that has shown potential in treating various diseases such as cancer, inflammation, and neurological disorders. Its synthesis method is relatively simple, and it has low toxicity in animal studies. However, it has some limitations for lab experiments, such as poor solubility in water and a short half-life in the body. Further research is needed to fully understand the mechanism of action of N-[1-(tetrahydro-2-furanyl)ethyl]-4-biphenylcarboxamidecarboxamide and identify its potential molecular targets.

Scientific Research Applications

N-[1-(tetrahydro-2-furanyl)ethyl]-4-biphenylcarboxamidecarboxamide has been studied for its potential in treating various diseases such as cancer, inflammation, and neurological disorders. Studies have shown that N-[1-(tetrahydro-2-furanyl)ethyl]-4-biphenylcarboxamidecarboxamide has anti-inflammatory properties by inhibiting the production of inflammatory cytokines. Additionally, N-[1-(tetrahydro-2-furanyl)ethyl]-4-biphenylcarboxamidecarboxamide has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.

properties

IUPAC Name

N-[1-(oxolan-2-yl)ethyl]-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO2/c1-14(18-8-5-13-22-18)20-19(21)17-11-9-16(10-12-17)15-6-3-2-4-7-15/h2-4,6-7,9-12,14,18H,5,8,13H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJQXSLSSZAMSGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCO1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(tetrahydrofuran-2-yl)ethyl]biphenyl-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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